Samatasvir

説明

Identification of Samatasvir as an Experimental Antiviral Compound this compound, also known by its research codes IDX-719, IDX18719, and MK1894, was identified as a potent and selective inhibitor of the HCV NS5A replication complex.wikipedia.orgontosight.aiasm.orgIts development was part of the broader research effort to find new and more effective treatments for chronic hepatitis C.wikipedia.orgthis compound was designed to inhibit HCV replication with enhanced activity across different genotypes.nih.govIn vitro studies demonstrated that this compound is effective against infectious HCV and replicons from various genotypes.asm.orgcenmed.comabmole.comResearch findings indicated that this compound inhibited genotype 1 through 5 replicons with EC50 values ranging from 2 to 24 pM.asm.orgcenmed.comabmole.comThis picomolar range activity highlights the potency of this compound as an NS5A inhibitor.nih.govasm.orgFurthermore, this compound showed a high selectivity index, indicating its targeted activity against HCV replication with limited cytotoxicity in cell-based assays.asm.orgnih.gov

Table 1: In Vitro Antiviral Activity of this compound

| HCV Genotype | EC50 Range (pM) |

| 1 through 5 | 2 - 24 |

Resistance selection experiments and testing against replicons with site-directed mutations identified specific amino acid positions in the NS5A protein, namely positions 28, 30, 31, 32, and 93, as potential loci for resistance to this compound. asm.orgnih.gov These findings suggested that this compound exerts its effect by interfering with the function of the NS5A protein. asm.org

Studies also investigated the activity of this compound in combination with other antiviral agents. In vitro assessments using genotype 1b replicon cells indicated that this compound generally demonstrated an additive effect when combined with other classes of HCV drugs, including interferon alfa, ribavirin, protease inhibitors, nonnucleoside polymerase inhibitors, and the nucleotide prodrug IDX184. asm.orgcaymanchem.com this compound also retained activity in the presence of antivirals for HIV and Hepatitis B virus, and it did not show cross-resistance with other classes of HCV inhibitors like protease, nucleotide, and nonnucleoside polymerase inhibitors. asm.orgcaymanchem.com

Clinical trials were conducted to evaluate this compound, both as a monotherapy and in combination with other DAAs, in patients with HCV infection. wikipedia.orgontosight.ainatap.org Early studies, including a three-day monotherapy study, showed that this compound induced rapid and significant reductions in plasma HCV RNA levels across genotypes 1 through 4. natap.orgnatap.org Mean maximum reductions from baseline viral load were observed in the range of 3.0 to 4.3 log10 IU/mL across different genotypes in a short-duration monotherapy study. natap.orgnatap.org this compound was also evaluated in combination regimens with other antivirals such as simeprevir. wikipedia.orgnatap.org

Table 2: Mean Maximum Viral Load Reduction in a 3-Day this compound Monotherapy Study

| HCV Genotype | Mean Maximum Viral Load Reduction (log10 IU/mL) |

| 1a | 3.2 - 3.6 |

| 1b | 3.0 - 4.3 |

| 2, 3, or 4 | 3.2 - 3.4 |

特性

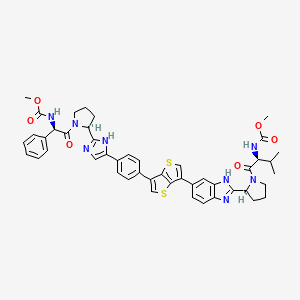

IUPAC Name |

methyl N-[(1R)-2-[(2S)-2-[5-[4-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]thieno[3,2-b]thiophen-3-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H48N8O6S2/c1-26(2)38(52-46(58)60-3)44(56)55-21-9-13-37(55)43-49-33-19-18-30(22-34(33)50-43)32-25-63-40-31(24-62-41(32)40)27-14-16-28(17-15-27)35-23-48-42(51-35)36-12-8-20-54(36)45(57)39(53-47(59)61-4)29-10-6-5-7-11-29/h5-7,10-11,14-19,22-26,36-39H,8-9,12-13,20-21H2,1-4H3,(H,48,51)(H,49,50)(H,52,58)(H,53,59)/t36-,37-,38-,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOLIHZIXHZSBA-BTSKBWHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CSC5=C4SC=C5C6=CC=C(C=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=CSC5=C4SC=C5C6=CC=C(C=C6)C7=CN=C(N7)[C@@H]8CCCN8C(=O)[C@@H](C9=CC=CC=C9)NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H48N8O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156982 | |

| Record name | Samatasvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

885.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312547-19-5 | |

| Record name | Samatasvir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1312547-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Samatasvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312547195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Samatasvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12660 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Samatasvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAMATASVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21P699C5FC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanism of Antiviral Action

Elucidation of Hepatitis C Virus Nonstructural Protein 5A (NS5A) as a Primary Therapeutic Target

HCV NS5A is a phosphoprotein composed of three domains (DI, DII, and DIII) separated by two low-complexity sequences (LCSI and LCSII). plos.orgresearchgate.net Despite lacking intrinsic enzymatic activity, NS5A plays multiple crucial roles through interactions with both viral and host cellular proteins. nih.govwikipedia.org Its essential functions in the viral life cycle have established it as a validated target for antiviral therapies. wikipedia.orgnih.govfirstwordpharma.com

Role of NS5A in HCV Replication Complex Formation

HCV RNA replication occurs in close association with cellular membranes, specifically within modified endoplasmic reticulum structures known as the "membranous web." nih.govasm.orgdovepress.com NS5A is an integral component of the HCV replication complex, or replicase, which is housed within this membranous web. nih.govasm.org NS5A is tethered to cellular membranes via an amphipathic alpha-helix at its N-terminus, which is inserted into the cytosolic leaflet of the membrane bilayer. nih.govasm.org This membrane association is critical for the proper formation of a functional replication complex. asm.org Domain I and II of NS5A have been shown to play roles in HCV RNA replication. plos.org

NS5A Functions in Viral Assembly and Maturation

Beyond its role in replication, NS5A is also involved in the assembly and maturation of infectious HCV virions. nih.govplos.orgplos.orgmdpi.com Domain III of NS5A, located at the C-terminus, has been identified as a primary determinant for particle formation. plos.org NS5A has been shown to colocalize with the HCV core protein on the surface of lipid droplets, which are proposed sites for HCV particle assembly. plos.org Disruptions in NS5A's domain III that interfere with this colocalization abrogate infectious particle formation. plos.org

Interactions of NS5A with Host Cellular Factors

NS5A interacts with numerous host cellular proteins, influencing various cellular pathways and processes, including innate immunity and host cell growth. nih.govwikipedia.org These interactions contribute to its multifunctional nature and its ability to modulate the host response, such as the interferon response. nih.govwikipedia.org Interactions with host factors like cyclophilin A (CypA) and proteins involved in autophagy have been reported, impacting viral replication and particle production. plos.orgmdpi.com NS5A's interaction with host cell membranes, particularly the ER and Golgi apparatus, is consistent with its role in replication complex formation and viral assembly. nih.gov

Binding Modalities and Inhibition Mechanisms of Samatasvir on NS5A

This compound is a highly potent and selective inhibitor of the HCV NS5A protein. ontosight.aiwikipedia.org Its mechanism of action involves directly binding to NS5A, thereby inhibiting its essential functions in the viral life cycle. ontosight.ai

Characterization of this compound-NS5A Interaction

This compound is a selective inhibitor of HCV replication, demonstrating activity against various genotypes. nih.govfirstwordpharma.com Studies evaluating the resistance profile of this compound have identified specific amino acid residues within NS5A as potential resistance loci, suggesting that this compound directly affects NS5A function. nih.govfirstwordpharma.comasm.org These residues include amino acids 28, 30, 31, 32, and 93 within the first 100 amino acids of NS5A, particularly in genotype 1a and 1b replicons. nih.govfirstwordpharma.comasm.org The emergence of resistance variants within this region is consistent with NS5A being the primary target. nih.gov

While the precise binding mode of NS5A inhibitors like this compound is still under investigation, structural studies of NS5A domain I suggest the potential for dimeric forms, and it is speculated that drugs inhibiting NS5A might interfere with these forms. plos.orgresearchgate.net Resistance mutations often appear in the N-terminal region of NS5A, including the amphipathic helix. researchgate.net Modeling studies suggest potential asymmetric binding modes of NS5A inhibitors to domain I, involving interactions with residues like Tyr 93 and residue 31. dovepress.comtandfonline.commdpi.com These interactions may influence the conformation of NS5A and its association with cellular membranes like lipid droplets. dovepress.commdpi.com

Inhibition of NS5A Function and its Downstream Effects on the Viral Life Cycle

By binding to NS5A, this compound inhibits its critical roles in both viral RNA replication and infectious particle assembly. ontosight.aimdpi.com This dual mechanism of action contributes to the potent antiviral activity observed with NS5A inhibitors. mdpi.com

In vitro studies have demonstrated that this compound is effective against infectious HCV and replicons across genotypes 1 through 5, with low picomolar effective concentrations (EC50s). nih.govfirstwordpharma.comasm.orgasm.org

Table 1: In Vitro Antiviral Activity of this compound Against HCV Replicons nih.govfirstwordpharma.comasm.orgasm.org

| HCV Genotype | EC50 Range (pM) |

| Genotype 1 | 2 - 24 |

| Genotype 2 | 2 - 24 |

| Genotype 3 | 2 - 24 |

| Genotype 4 | 2 - 24 |

| Genotype 5 | 2 - 24 |

This compound has shown a dose-dependent reduction in replicon RNA, indicating inhibition of viral replication. nih.govasm.org Furthermore, NS5A inhibitors have been shown to impair HCV RNA replication by preventing the formation of double-membrane vesicles that constitute the replication factories and to block intracellular HCV particle assembly. plos.org Clinical findings with NS5A inhibitors suggest mechanisms that affect both viral genome replication and the assembly/release of infectious particles. tandfonline.commdpi.com

Resistance selection experiments have confirmed that resistance to this compound is associated with mutations within NS5A, reinforcing that its inhibitory effect is mediated through this protein. nih.govfirstwordpharma.comasm.org The development of resistance-associated mutations (RAMs) at specific positions within NS5A, such as positions 31 and 93, highlights the importance of these residues for NS5A function and its interaction with inhibitors. mdpi.comresearchgate.net

Molecular Basis of NS5A Inhibition by Small Molecules

The hepatitis C virus NS5A protein is a multifunctional phosphoprotein that plays critical roles in both viral RNA replication and virion assembly. ontosight.aismolecule.commdpi.comacs.org It is an essential component of the HCV replication complex, interacting with both viral and host factors to facilitate the amplification of the viral genome. ontosight.ai NS5A exists in two primary phosphorylation states: a hypophosphorylated form (p56) and a hyperphosphorylated form (p58), with the phosphorylation status influencing its various roles in the viral life cycle. mdpi.com

This compound exerts its antiviral effect by directly binding to the NS5A protein, thereby inhibiting its essential functions. ontosight.ai While the precise molecular details of the binding interaction for all NS5A inhibitors are still being fully elucidated, studies indicate that these inhibitors primarily target Domain I of the NS5A protein. mdpi.com This binding event disrupts the formation and function of the viral replication complex, ultimately leading to the inhibition of HCV RNA synthesis and virion assembly. acs.org

Research findings highlight this compound's potent activity against HCV replication across a range of genotypes. In vitro studies have demonstrated that this compound is effective and selective against infectious HCV and replicons, exhibiting low-picomolar effective concentrations (EC₅₀s). medchemexpress.comcaymanchem.comnih.govfirstwordpharma.comasm.orgnih.gov The EC₅₀ values for this compound fall within a tight range of 2 to 24 pM across genotype 1 through 5 replicons. medchemexpress.comcaymanchem.comnih.govfirstwordpharma.comasm.orgnih.gov This indicates potent inhibition of viral replication at very low concentrations. The compound also demonstrates a high selectivity index, reported as >5 × 10⁷, suggesting a favorable profile with potent antiviral activity and low cytotoxicity. nih.govfirstwordpharma.comasm.orgnih.gov

Detailed research into the mechanism of resistance to this compound has provided further insight into its interaction with NS5A. Resistance selection experiments and testing against replicons bearing site-directed mutations have identified specific amino acid positions within the NS5A protein that are associated with reduced susceptibility to this compound. nih.govfirstwordpharma.comasm.orgnih.gov These potential resistance loci include amino acids 28, 30, 31, 32, and 93. nih.govfirstwordpharma.comasm.orgnih.gov The emergence of resistance-associated substitutions (RASs) at these positions suggests their involvement in the binding interface or conformational changes induced by this compound binding that are critical for NS5A function. For instance, the Y93H variant has been noted as having a low-resistance barrier to this NS5A inhibitor. researchgate.net Additionally, a polymorphism at NS5A amino acid position 31 has been shown to influence the antiviral response to this compound in genotype 2 HCV. researchgate.net

The study of these resistance-associated mutations provides valuable information regarding the molecular basis of NS5A inhibition by small molecules like this compound, underscoring the specific interactions between the inhibitor and key residues within the NS5A protein that are essential for its antiviral activity.

Here are some data tables summarizing key research findings regarding this compound's in vitro activity and associated resistance loci:

Preclinical Antiviral Activity and Selectivity Profile

In Vitro Efficacy Against Hepatitis C Virus Genotypes

Samatasvir has demonstrated potent in vitro antiviral activity against a broad range of HCV genotypes asm.orgncats.ionih.govnih.gov. Its mechanism of action involves inhibiting the NS5A protein, which is crucial for HCV RNA replication and virion assembly wikipedia.orgmims.com.

Quantitative Assessment of Anti-HCV Activity in Replicon Systems

Studies utilizing HCV replicon systems have provided a quantitative assessment of this compound's anti-HCV activity. This compound was effective against infectious HCV and replicons, exhibiting 50% effective concentrations (EC₅₀s) within a narrow range of 2 to 24 pM across genotypes 1 through 5 replicons asm.orgncats.ionih.govnih.gov. The EC₉₀/EC₅₀ ratio was low at 2.6 asm.orgncats.ionih.govnih.gov. A mean 50% cytotoxic concentration (CC₅₀) of >100 µM in the Zluc genotype 1b replicon cell line indicates a high selectivity index nih.gov.

Table 1: In Vitro Antiviral Activity of this compound in HCV Replicon Systems

| HCV Genotype (Replicon/Infectious Virus) | EC₅₀ (pM) |

| Genotype 1a | 2 - 24 asm.orgnih.govnih.gov |

| Genotype 1b | 2 - 24 asm.orgnih.govnih.gov |

| Genotype 2a | 2 - 24 asm.orgnih.govnih.gov |

| Genotype 3a | 2 - 24 asm.orgnih.govnih.gov |

| Genotype 4a | 2 - 24 asm.orgnih.govnih.gov |

| Genotype 5a | 2 - 24 asm.orgnih.govnih.gov |

Broad-Spectrum Antiviral Activity Across Multiple HCV Genotypes (1-5)

This compound has shown broad-spectrum antiviral activity across multiple HCV genotypes, specifically genotypes 1, 2, 3, 4, and 5 asm.orgncats.ionih.govnih.gov. The EC₅₀ values fell within a tight range across these genotypes, indicating a consistent level of potency asm.orgnih.govnih.gov. This pan-genotypic activity distinguishes it from some earlier NS5A inhibitors that showed reduced activity against genotypes beyond genotype 1b nih.govnatap.org.

Impact of Human Serum on In Vitro Antiviral Potency

The presence of human serum can influence the in vitro antiviral potency of compounds due to protein binding, such as binding to albumin or alpha-1 acid glycoprotein (AAG) nih.govmdpi.comnih.gov. In the presence of 40% human serum, this compound's activity showed a 10.4-fold decrease in the genotype 1b replicon system asm.orgnih.govnih.gov. Despite this shift, extrapolated values suggest that this compound retains antiviral activity in the presence of 100% human serum nih.gov.

Selectivity Studies in Cellular Models

Selectivity studies are crucial to evaluate a compound's specificity for its intended target and its potential impact on non-infected cells or other viruses.

Evaluation of Compound Specificity in Non-Infected Cell Lines

This compound demonstrated high specificity in cellular models. It was not toxic to any of the cell lines tested in cytotoxicity assays, with CC₅₀ values consistently greater than 50 µM nih.gov. In the Zluc genotype 1b replicon cell line, a mean CC₅₀ value of >100 µM was observed, resulting in a selectivity index exceeding 5 × 10⁷ asm.orgnih.govnih.gov.

Table 2: Cytotoxicity of this compound in Cellular Models

| Cell Line | CC₅₀ (µM) |

| Various non-infected cell lines | >50 nih.gov |

| Zluc genotype 1b replicon cell line | >100 asm.orgnih.govnih.gov |

Differential Antiviral Activity Against Other Flaviviridae Family Members

This compound's antiviral activity was tested against a panel of RNA and DNA viruses from various families nih.gov. While it showed potent activity against HCV (a member of the Flaviviridae family), its activity against other members of the Flaviviridae family was significantly weaker nih.gov. This compound exhibited weak antiviral activity against bovine viral diarrhea virus (EC₅₀, 33.4 µM) and yellow fever virus (EC₅₀, 16.5 µM) but was inactive against all other viruses tested nih.gov.

Table 3: Antiviral Activity of this compound Against Other Flaviviridae

| Virus (Family) | EC₅₀ (µM) |

| Bovine viral diarrhea virus (Flaviviridae) | 33.4 nih.gov |

| Yellow fever virus (Flaviviridae) | 16.5 nih.gov |

Absence of Broad-Spectrum Antiviral Activity Against Other Viral Families (RNA and DNA Viruses)

Preclinical research has demonstrated that this compound exhibits a narrow spectrum of antiviral activity, primarily targeting the hepatitis C virus. asm.orgnih.gov Studies evaluating its activity against a panel of 17 different RNA and DNA viruses, spanning several viral families, have shown that this compound is largely inactive against these other viruses. nih.govresearchgate.net While weak antiviral activity was observed against two other members of the Flaviviridae family, bovine viral diarrhea virus (BVDV) and yellow fever virus (YFV), the half-maximal effective concentrations (EC₅₀) were significantly higher (33.4 µM for BVDV and 16.5 µM for YFV) compared to its picomolar potency against HCV. nih.gov this compound demonstrated no toxicity to the cell lines used in these assays at concentrations up to 50 µM. nih.gov

This high selectivity for HCV is a key characteristic of this compound. It retains full activity in the presence of antivirals used to treat other viruses, such as HIV and hepatitis B virus (HBV), and does not show cross-resistance with other classes of HCV inhibitors like protease, nucleotide, and nonnucleoside polymerase inhibitors. asm.orgnih.govglpbio.com The development of broad-spectrum antiviral drugs is challenging due to the lack of common targets across different virus families, and there is often a trade-off between breadth and potency. www.gov.uk this compound's mechanism of action specifically targets the HCV NS5A protein, which is essential for HCV replication but is not present in other viral families. wikipedia.orgasm.org

The following table summarizes the reported activity of this compound against a selection of viruses from different families, highlighting its limited activity outside of HCV.

| Viral Family | Virus Tested | This compound Activity (EC₅₀) | Citation |

| Flaviviridae | Hepatitis C Virus (HCV) | 2-24 pM | asm.orgnih.gov |

| Flaviviridae | Bovine Viral Diarrhea Virus (BVDV) | 33.4 µM | nih.gov |

| Flaviviridae | Yellow Fever Virus (YFV) | 16.5 µM | nih.gov |

| Various RNA and DNA | 15 other viruses | Inactive (>50 µM) | nih.govresearchgate.net |

This data underscores this compound's specificity for HCV and its lack of broad-spectrum antiviral activity against a wider range of RNA and DNA viruses. nih.govresearchgate.net

Resistance Mechanisms and Genotypic Considerations

Identification of Resistance-Associated Amino Acid Substitutions within NS5A

In vitro resistance selection experiments and testing against replicons bearing site-directed mutations have been instrumental in identifying the key amino acid positions within NS5A associated with reduced susceptibility to samatasvir. asm.orgnih.govnih.govsigmaaldrich.comfirstwordpharma.com

Mapping of NS5A Resistance Loci (e.g., amino acids 28, 30, 31, 32, 93)

Studies have identified amino acids 28, 30, 31, 32, and 93 within the NS5A protein as potential resistance loci for this compound, particularly in genotype 1a and 1b replicons. asm.orgnih.govnih.govsigmaaldrich.comfirstwordpharma.com These positions are located within Domain I of NS5A, which is considered the primary target of NS5A inhibitors. mdpi.com Other positions, such as K24, have also been observed to mutate, often linked with other resistance-associated substitutions. nih.govresearchgate.net Substitutions at position 318 in the CypA-binding site have also been reported to confer resistance to this compound. mdpi.com

Characterization of Specific Resistance-Associated Variants (RAVs) and Their Fold Changes in Activity

Specific amino acid substitutions at the identified loci can lead to varying degrees of reduced susceptibility to this compound. For genotype 1a, key substitutions observed include M28T, Q30E/H/K/R, L31M/P, and Y93H. nih.govresearchgate.net M28T and L31M have been shown to confer high levels of resistance to this compound in genotype 1a replicons. nih.govresearchgate.net Substitutions at the Q30 locus in genotype 1a, such as Q30E, Q30H, Q30K, and Q30R, have been observed and confer moderate to high levels of resistance. nih.govresearchgate.net The Y93H substitution is a predominant resistance-associated variant identified in genotype 1a following selection pressure from this compound. nih.gov

In genotype 1b, orthologous substitutions like L28T and L31M conferred moderate and low resistance, respectively. nih.govresearchgate.net The genotype 1b NS5A R30E substitution was not resistant to this compound. nih.govresearchgate.net

While specific fold-change data for all this compound RAVs across genotypes were not explicitly detailed in the search results beyond the general descriptions of "moderate" or "high" resistance for certain variants, the identification of these specific amino acid positions and variants highlights the molecular basis of resistance.

An interactive table summarizing some of the identified RAVs and their associated resistance levels based on the search results is presented below:

| Genotype | NS5A Amino Acid Position | Substitution | Observed Resistance Level (vs. Wild-Type) | Source |

| 1a | 28 | M28T | High | nih.govresearchgate.net |

| 1a | 30 | Q30E/H/K/R | Moderate to High | nih.govresearchgate.net |

| 1a | 31 | L31M | High | nih.govresearchgate.net |

| 1a | 31 | L31P | Not specified (observed variant) | researchgate.net |

| 1a | 93 | Y93H | Predominant RAV | nih.gov |

| 1b | 28 | L28T | Moderate | nih.govresearchgate.net |

| 1b | 30 | R30E | Not resistant | nih.govresearchgate.net |

| 1b | 31 | L31M | Low | nih.govresearchgate.net |

| 1a | 318 | R318W | Confers resistance (fitness impacted) | researchgate.netmdpi.com |

Analysis of Replicon Fitness in the Presence of Resistance Mutations

The impact of resistance mutations on the replicative capacity (fitness) of the HCV replicon is an important factor in the persistence and clinical significance of RAVs. Some resistance-associated substitutions may reduce replicon fitness, potentially limiting their ability to compete with wild-type virus in the absence of drug pressure. mdpi.com

For this compound, the R318W substitution in a genotype 1a replicon dramatically reduced its fitness to 1.8% of the wild-type level, making it difficult to measure its EC50. researchgate.net This suggests that while R318W confers resistance, it may significantly impair viral replication capacity. Conversely, some genotype 1a mutant replicons containing K24E-linked substitutions at the Q30 locus demonstrated fitness levels at least as robust as that of the wild-type replicon. nih.gov This indicates that certain RAVs or combinations of RAVs may retain sufficient fitness to persist. Substitutions outside the NS5A region, such as NS3 T260A and NS4B E15G, were found not to contribute to this compound resistance but might confer a replicative or adaptive advantage. researchgate.net

Cross-Resistance Profile with Other Direct-Acting Antiviral Classes

Understanding the cross-resistance profile of this compound with other classes of DAAs is crucial for designing effective combination therapies and managing treatment failures.

Absence of Cross-Resistance with HCV Polymerase Inhibitors (Nucleoside and Non-Nucleoside)

This compound has also been shown not to be cross-resistant with HCV polymerase inhibitors, including both nucleoside and non-nucleoside inhibitors. asm.orgmedchemexpress.comnih.govnih.govsigmaaldrich.comglpbio.comfirstwordpharma.com Combinations of this compound with nucleotide prodrugs like IDX184 or representative non-nucleoside polymerase inhibitors have shown additive effects. asm.orgnih.govsigmaaldrich.comfirstwordpharma.com This lack of cross-resistance with other major DAA classes supports the potential use of this compound in combination regimens to enhance efficacy and reduce the likelihood of resistance development. asm.orgwikipedia.orgnih.govnih.govsigmaaldrich.comfirstwordpharma.com

Compatibility with Antivirals Targeting HIV and HBV

The potential for drug-drug interactions is a significant consideration in patients coinfected with HCV and other viruses, such as Human Immunodeficiency Virus (HIV) and Hepatitis B virus (HBV), as these patients often require concurrent antiviral therapies nih.govasm.org.

In vitro studies have investigated the compatibility of this compound with antivirals used to treat HIV and HBV. This compound has been shown to retain full activity in the presence of commonly used HIV and HBV antivirals medchemexpress.comnih.govnih.govfirstwordpharma.comasm.orgasm.org. Furthermore, this compound was not cross-resistant with HCV protease, nucleotide, and nonnucleoside polymerase inhibitor classes, indicating its distinct mechanism of action and potential for use in combination regimens medchemexpress.comnih.govnih.govfirstwordpharma.comasm.orgasm.org.

Studies evaluating drug-drug interactions have assessed the activity of this compound in the presence of clinically relevant concentrations of various HBV or HIV therapeutic agents nih.govasm.org. These studies were conducted in the presence of human serum to better reflect physiological conditions nih.govasm.org. The concentrations of HIV and HBV agents used were typically well above their measured EC50s, and no cytotoxicity was observed when this compound was combined with these drugs nih.govasm.org.

The retention of full activity by this compound in the presence of HIV and HBV antivirals suggests that it is a promising candidate for future combination therapies in patients coinfected with HCV and HIV or HBV medchemexpress.comnih.govnih.govfirstwordpharma.comasm.orgasm.org.

The following table presents the compatibility findings of this compound with HIV and HBV antivirals based on in vitro studies:

| Antiviral Class/Virus | Compatibility with this compound | Cross-Resistance |

| HIV antivirals | Full activity retained | Not applicable |

| HBV antivirals | Full activity retained | Not applicable |

| HCV protease inhibitors | Not applicable | No cross-resistance |

| HCV nucleotide polymerase inhibitors | Not applicable | No cross-resistance |

| HCV nonnucleoside polymerase inhibitors | Not applicable | No cross-resistance |

*Data compiled from sources medchemexpress.comnih.govnih.govfirstwordpharma.comasm.orgasm.org.

Clinical trials involving this compound have included studies in participants with chronic hepatitis C infection, including those potentially coinfected drugbank.comstanford.edu.

Chemical Synthesis and Structure-activity Relationships Sar

Synthetic Approaches to Samatasvir and its Analogues

The synthesis of complex organic compounds like this compound typically involves multiple steps. While detailed proprietary synthetic routes are not always fully disclosed, general approaches include the formation of key intermediates, coupling reactions, and purification steps. smolecule.com Careful control of reaction conditions is essential to optimize yield and purity. smolecule.com

Key Synthetic Intermediates and Reaction Pathways

The synthesis of NS5A inhibitors often involves the construction of complex molecular frameworks. For compounds like this compound, which contain multiple heterocyclic rings and chiral centers, the synthesis relies on specific chemical transformations. While a precise step-by-step pathway for this compound is not publicly detailed in full, the synthesis of related benzimidazole-containing NS5A inhibitors provides insight into the types of reactions involved. For instance, the synthesis of odalasvir, another NS5A inhibitor with benzimidazole and pyrrolidine moieties, involves steps such as Suzuki coupling and peptide coupling reactions. thieme-connect.com Intermediate compounds bearing aryl boronic acids or acetylene derivatives can be coupled to form the central molecular framework. nih.gov Acid-induced deprotection and subsequent peptide coupling steps are also common in the synthesis of this class of inhibitors. thieme-connect.comnih.gov

Elucidation of Structure-Activity Relationships for NS5A Inhibition

Extensive SAR studies have been conducted on NS5A inhibitors to understand how structural modifications impact their antiviral potency and resistance profiles. acs.orgmdpi.comresearchgate.netnih.gov These studies have revealed key structural features that are important for high-affinity binding to the NS5A protein and effective inhibition of viral replication. acs.orgmdpi.com

Correlative Studies Between Chemical Structure and Antiviral Potency

SAR studies for NS5A inhibitors have demonstrated a strong correlation between specific structural elements and antiviral potency. For example, increased rigidity of the core structure has been shown to contribute to inhibitor potency. mdpi.com Modifications to the linker region connecting the core moieties can significantly affect activity against different HCV genotypes. nih.gov Studies have also explored the impact of replacing core moieties, such as substituting a benzimidazole with an imidazole, on genotype coverage. nih.gov The stereochemistry of chiral centers, particularly in the amino acid-derived portions of the molecule, is also critical for optimal activity. wikipedia.orgbiomol.comcaymanchem.comcaymanchem.comsigmaaldrich.com

This compound has demonstrated potent antiviral activity across multiple HCV genotypes in in vitro studies. nih.govbiomol.comcenmed.comglpbio.commedchemexpress.comnih.govabmole.comnih.gov Its half-maximal effective concentrations (EC50s) against genotypes 1 through 5 replicons fall within a picomolar range (2 to 24 pM). nih.govcenmed.comglpbio.commedchemexpress.comabmole.comnih.gov This broad activity highlights the favorable structural features of this compound for inhibiting NS5A across different viral strains.

Here is a table summarizing the in vitro activity of this compound against various HCV genotypes:

| HCV Genotype | EC50 Range (pM) |

|---|---|

| 1 | 2 - 24 |

| 2 | 2 - 24 |

| 3 | 2 - 24 |

| 4 | 2 - 24 |

| 5 | 2 - 24 |

nih.govcenmed.comglpbio.commedchemexpress.comabmole.comnih.gov

Rational Design Principles for Enhanced NS5A Inhibitor Development

Rational design principles in NS5A inhibitor development are guided by SAR data and an understanding of the NS5A protein's structure and function. acs.orgmdpi.com Key principles include the optimization of interactions with the NS5A binding pocket, improving pharmacokinetic properties, and enhancing the barrier to resistance. acs.orgmdpi.com The design of symmetrical or pseudosymmetrical molecules has been a common strategy in developing potent NS5A inhibitors. acs.orgmdpi.comnih.gov However, newer generations of inhibitors have shown that asymmetry can also be tolerated and can lead to improved properties. acs.orgmdpi.com Incorporating rigid structural elements, such as the thieno[3,2-b]thiophene and phenyl linkers found in this compound, can help maintain the optimal conformation for binding. wikipedia.orgbiomol.comcaymanchem.comcaymanchem.comsigmaaldrich.com The strategic placement of functional groups that can form favorable interactions (e.g., hydrogen bonds, pi-pi interactions) with amino acid residues in the NS5A binding site is also a crucial aspect of rational design.

Modifications Influencing Genotypic Breadth and Resistance Barrier

Achieving broad genotypic coverage and a high barrier to resistance are critical goals in NS5A inhibitor design. acs.orgnih.govmdpi.com this compound was designed with the aim of achieving enhanced activity across genotypes. nih.gov However, like other NS5A inhibitors, resistance can emerge through specific amino acid substitutions in the NS5A protein. nih.govmdpi.comnih.govresearchgate.netresearchgate.net

Studies have identified several NS5A amino acid positions as potential resistance loci for this compound, including positions 28, 30, 31, 32, and 93. nih.govnih.gov Notably, the Y93H substitution in genotype 1a has been shown to confer a significant reduction in susceptibility to this compound. researchgate.net The impact of specific mutations on this compound activity varies depending on the HCV genotype. For instance, in genotype 2 HCV, the presence of the M31 polymorphism at baseline was associated with minimal activity of this compound, while subjects with the L31 polymorphism showed high antiviral activity. nih.gov

Modifications to the chemical structure of NS5A inhibitors are continuously explored to overcome existing resistance pathways and improve pan-genotypic activity. This includes altering the core structure, linker region, and side chains to optimize interactions with mutated forms of NS5A. acs.orgmdpi.com The development of second-generation NS5A inhibitors, with improved activity against variants resistant to earlier compounds, underscores the ongoing efforts in rational design to address resistance challenges. acs.orgmdpi.com

Here is a table showing some potential resistance-associated substitutions and their impact on this compound activity:

| NS5A Amino Acid Position | Common Substitutions | Impact on this compound Activity (Genotype 1a) |

|---|---|---|

| 93 | H | Significant reduction (e.g., 4,400-fold shift) |

| 28 | (Various) | Potential resistance locus |

| 30 | (Various) | Potential resistance locus |

| 31 | (Various) | Potential resistance locus |

| 32 | (Various) | Potential resistance locus |

Preclinical Drug Discovery and Development Methodologies

Target Validation and Hit Identification Strategies

The NS5A protein is a clinically validated target for drugs aimed at treating chronic HCV infection. asm.orgresearchgate.net The identification of Samatasvir as an NS5A inhibitor involved strategies common in antiviral drug discovery, including high-throughput screening. nih.gov

High-Throughput Screening Approaches for NS5A Inhibitors

High-throughput screening (HTS) has been a crucial methodology in identifying inhibitors of HCV replication, including those targeting NS5A. nih.govacs.orgplos.orgplos.org Cell-based replicon systems, which recapitulate HCV RNA replication, have been widely used in HTS campaigns to identify compounds that inhibit viral replication. nih.govnih.govacs.org These screens can identify hits that affect various stages of the viral life cycle, and subsequent analysis, including resistance selection experiments, helps pinpoint the specific viral target, such as NS5A. nih.govnih.gov The development of robust whole-virus assays compatible with HTS has also facilitated the identification of inhibitors targeting different stages of the virus life cycle. plos.org

Lead Optimization and Compound Prioritization

Following hit identification, lead optimization is performed to improve the potency, selectivity, and pharmacokinetic properties of the identified compounds. For NS5A inhibitors like this compound, this process involves refining the chemical structure to enhance activity against various HCV genotypes and minimize the potential for resistance development. acs.orgdovepress.com Structure-activity relationship studies are integral to this process. This compound was designed to inhibit HCV replication with enhanced activity across genotypes. asm.orgnih.gov Preclinical testing demonstrated favorable antiviral activity across genotypes 1-6. natap.org this compound has shown potent pan-genotypic antiviral activity in vitro, with low picomolar activity. natap.orgnatap.org

Preclinical Antiviral Activity of this compound (In vitro EC50)

| HCV Genotype | EC50 Range (pM) |

| 1 through 5 | 2 to 24 |

Data derived from in vitro studies using replicons. asm.orgnih.govresearchgate.net

This compound demonstrated effectiveness and selectivity against infectious HCV and replicons across genotypes 1 through 5, with EC50 values generally falling within a tight picomolar range. asm.orgnih.govresearchgate.net A high selectivity index (>5 × 10^7) was observed, based on a 50% cytotoxic concentration (CC50) of >100 μM in the genotype 1b replicon cell line. asm.orgnih.govnih.gov The presence of human serum (40%) resulted in a 10-fold shift in the EC50 in the genotype 1b replicon. asm.orgnih.govresearchgate.net Resistance selection experiments and testing against replicons with site-directed mutations identified NS5A amino acids 28, 30, 31, 32, and 93 as potential resistance loci, suggesting this compound affects NS5A function. asm.orgnih.gov

In Vitro Combination Studies with Other Antiviral Agents

Combination therapy is a cornerstone of effective HCV treatment to increase efficacy and reduce the development of resistance. wikipedia.orgacs.orgresearchgate.net In vitro combination studies are crucial to assess the interaction potential of new antiviral agents with existing or investigational drugs. nih.govfda.gov

Methodologies for Assessing Additive and Synergistic Interactions

Methodologies for assessing the interaction between antiviral agents in vitro include using viral replicon systems or infectious full-length HCV systems in cell culture. researchgate.netnih.govfda.gov These studies typically involve treating infected cells with varying concentrations of individual drugs and their combinations, and then measuring viral replication or infectivity. researchgate.netresearchgate.net Computational software packages like MacSynergy II (Bliss independence model) and CombiTool (Loewe additivity model) are commonly used to analyze the data and determine whether the interaction is synergistic, additive, or antagonistic. researchgate.netnih.gov

In Vitro Combination Effects of this compound

| Combination Partner | Observed Interaction (Model Dependent) |

| Interferon alfa (IFN-α) | Additive |

| Ribavirin | Additive |

| Representative HCV Protease Inhibitors | Additive |

| Representative HCV Nonnucleoside Polymerase Inhibitors | Additive |

| Nucleotide Prodrug IDX184 | Additive |

| HIV Antivirals | Retained Full Activity |

| HBV Antivirals | Retained Full Activity |

Data based on analysis using MacSynergy II and CombiTool in HCV replicon cells. asm.orgresearchgate.netnih.gov

Evaluation of Preclinical Drug-Drug Interaction Potential (e.g., Cytochrome P450 Enzymes)

Evaluation of potential drug-drug interactions (DDIs) is a critical part of preclinical drug development. nuvisan.comnih.goveuropa.eu Inhibition or induction of cytochrome P450 (CYP) enzymes, which play a major role in drug metabolism, is a common cause of pharmacokinetic DDIs. nuvisan.comnih.govsygnaturediscovery.commdpi.com In vitro CYP inhibition assays are widely used to assess the potential of a compound to interfere with the metabolism of other drugs. nuvisan.comsygnaturediscovery.comresearchgate.neteurofinsdiscovery.com These assays typically use human liver microsomes or recombinant CYP enzymes and measure the inhibition of isoform-specific metabolic reactions. nuvisan.comsygnaturediscovery.comresearchgate.net

Preclinical data for this compound indicated a low potential for drug-drug interactions. larvol.com While specific detailed data on this compound's interaction with individual CYP enzymes were not extensively found in the provided search results, the general preclinical profile suggested a low DDI liability. larvol.com Assays for evaluating CYP inhibition potential are standard in early drug discovery and involve determining the concentration of a test compound that inhibits 50% of the enzyme activity (IC50). nuvisan.comsygnaturediscovery.comresearchgate.net

Future Directions in Ns5a Inhibitor Research and Samatasvir Analogues

Development of Next-Generation NS5A Inhibitors with Higher Resistance Barriers

A significant challenge in antiviral therapy is the emergence of drug resistance. While NS5A inhibitors are highly potent, the relatively low barrier to the development of resistance-associated mutations (RAMs) in the NS5A protein is a concern, particularly for certain HCV genotypes like 1a. mdpi.com Single amino acid changes in the N-terminal portion of NS5A can lead to high levels of resistance to first-generation NS5A inhibitors. mdpi.com For instance, mutations at positions 28, 30, 31, 32, and 93 in NS5A have been identified as potential resistance loci for Samatasvir. asm.orgfirstwordpharma.com

Next-generation NS5A inhibitors are being developed with the aim of overcoming these limitations. These newer compounds are designed to retain potency against variants resistant to earlier inhibitors and exhibit a higher genetic barrier to resistance. mdpi.comresearchgate.netcroiconference.orgnih.gov This involves structural modifications to the inhibitor molecules. For example, increased rigidity of the bi-phenylic core of NS5A inhibitors has been shown to contribute to increased potency. mdpi.com Second-generation NS5A inhibitors, such as ABT-530 (pibrentasvir), GS-5816, and MK-8408 (ruzasvir), have demonstrated potent activity against a broad range of HCV genotypes and maintain activity against common resistance-conferring substitutions. researchgate.netcroiconference.orgnih.govnih.govnih.gov Research into this compound analogues would likely focus on similar structural strategies to enhance potency and increase the resistance barrier against prevalent and emerging NS5A RAMs across different HCV genotypes.

The development of resistance is influenced by the HCV genotype, with genotype 1a generally showing a lower barrier to resistance compared to genotype 1b. mdpi.com The high potency of NS5A inhibitors suggests that multiple mutations might be required to confer significant resistance levels. mdpi.com Studies have shown synergistic effects between different RAMs, leading to decreased susceptibility. mdpi.com Future research aims to design inhibitors that are less susceptible to these single or synergistic mutations.

Here is a table summarizing some key NS5A resistance-associated mutations and their impact on susceptibility to NS5A inhibitors:

| HCV Genotype | NS5A Amino Acid Position | Common RAMs | Impact on Susceptibility (General) |

| 1a | 28, 30, 31, 93 | Q30R, Y93H/N, L31V/M, M28V | Can confer high-level resistance to some inhibitors mdpi.comcroiconference.orgnih.gov |

| 1b | 28, 31, 32, 92, 93 | L31V, Y93H, L31V-Y93H double mutation | Can confer significant resistance, especially double mutations mdpi.commdpi.com |

| 3 | 93 | Y93H | Can confer high-level resistance to some inhibitors nih.gov |

Investigation of this compound's Potential Beyond HCV Infection (e.g., Drug Repurposing Research)

The potent antiviral activity and established safety profile of compounds initially developed for one viral infection make them attractive candidates for drug repurposing against other pathogens. chemrxiv.orgpatsnap.comnih.govresearchgate.net this compound, as a well-characterized NS5A inhibitor, has been explored for its potential antiviral activity beyond HCV.

In silico studies, particularly during the COVID-19 pandemic, have identified this compound as a potential inhibitor of SARS-CoV-2 proteins. chemrxiv.orgnih.govaustral.edu.ar Docking-based virtual screening studies have suggested this compound as a potential inhibitor of the SARS-CoV-2 main protease (Mpro). chemrxiv.orgaustral.edu.ar This highlights the possibility that NS5A inhibitors, or their analogues, might possess activity against viral targets in other RNA viruses, given potential similarities in viral replication mechanisms or protein structures. mdpi.combiorxiv.org

While these in silico findings are promising, they necessitate further evaluation through experimental assays and clinical trials to confirm any actual activity against other diseases. chemrxiv.orgaustral.edu.ar Research in this area would involve screening this compound and its analogues against a panel of viruses, including other flaviviruses, coronaviruses, or viruses with similar replication strategies to HCV. The broad-spectrum antiviral potential of existing DAAs, including NS5A inhibitors like daclatasvir, elbasvir, ledipasvir, and pibrentasvir, has been noted, suggesting a wider horizon for their repurposing. mdpi.com

Advancements in In Vitro and Ex Vivo Models for Antiviral Compound Evaluation

The evaluation of antiviral compounds, including NS5A inhibitors and their analogues, relies heavily on robust in vitro and ex vivo models. Advancements in these models are crucial for accurately assessing compound potency, understanding resistance mechanisms, and predicting in vivo efficacy.

Traditional cell-based replicon systems have been instrumental in identifying and characterizing NS5A inhibitors, including this compound. asm.orgnih.govresearchgate.netasm.org These systems allow for the measurement of antiviral activity based on the inhibition of viral RNA replication. This compound has shown potent activity in various HCV replicon systems across different genotypes. asm.orgnih.govresearchgate.net

However, there are limitations to these models. Structure-activity relationship (SAR) studies can be challenging to interpret due to the complexity of cell-based systems, and predicting in vivo effects from in vitro potency can be difficult. asm.org

Future directions involve the development and refinement of more sophisticated models that better mimic the in vivo environment. This includes:

Improved Cell Culture Systems: Utilizing more physiologically relevant cell lines, such as differentiated hepatocytes or co-culture systems, can provide a more accurate representation of HCV infection and the impact of antiviral compounds.

Infectious Virus Systems: Using cell culture systems that support the full HCV life cycle allows for the evaluation of compounds at different stages of infection, including entry, assembly, and release, in addition to replication. This compound has been evaluated in infectious HCV systems, demonstrating selective inhibition of replication. asm.orgnih.govresearchgate.net Kinetic analyses in these systems have provided insights into the mechanism of action of NS5A inhibitors, suggesting they potently and rapidly block virion assembly. researchgate.netplos.org

Ex Vivo Models: These models, which utilize primary human liver cells or tissue slices, can provide an even closer representation of the in vivo setting, accounting for host factors and cellular architecture that might influence antiviral activity. mdpi.com Ex vivo models have been used in the evaluation of antivirals for other viruses, demonstrating their potential for assessing compound efficacy and blocking viral propagation. mdpi.commdpi.com

3D Models: The use of 3D cell culture systems, such as organoids, can provide a more complex and physiologically relevant environment for evaluating antiviral compounds compared to traditional 2D cell cultures. mdpi.com

Integration with Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Combining in vitro and ex vivo data with PK/PD modeling can help predict drug exposure levels in target organs and improve the translatability of preclinical findings to clinical outcomes. mdpi.com

These advanced models are crucial for the efficient and accurate evaluation of next-generation NS5A inhibitors and the exploration of this compound's potential in new indications.

Q & A

Q. What experimental models are commonly used to evaluate Samatasvir’s antiviral activity against HCV, and how are EC50 values determined?

this compound’s antiviral potency is typically assessed using HCV replicon systems (genotypes 1–5) and infectious HCV cell culture models. EC50 values (2–24 pM across genotypes) are calculated via dose-response curves, measuring viral RNA reduction after treatment. Key steps include:

- Replicon assays : Transfected Huh-7 cells expressing HCV subgenomic RNA are treated with this compound, followed by quantification of viral RNA using RT-qPCR .

- Controls : Include untreated cells (baseline) and reference inhibitors (e.g., ledipasvir) to validate assay consistency .

- Data normalization : Normalize results to cell viability (e.g., MTT assays) to exclude cytotoxicity confounders .

Q. How should this compound’s chemical stability be maintained during in vitro experiments?

this compound is light-sensitive and requires storage at 4°C in opaque containers. For in vitro use:

- Prepare stock solutions in DMSO (50 mg/mL) and aliquot to avoid repeated freeze-thaw cycles.

- Verify solubility and stability in cell culture media (e.g., DMEM + 10% FBS) via HPLC or LC-MS prior to dosing .

Q. What methodologies are recommended for assessing this compound’s selectivity for HCV NS5A over host proteins?

- Target engagement assays : Use biophysical methods (e.g., surface plasmon resonance) to measure binding affinity (Kd) between this compound and recombinant NS5A domains.

- Off-target profiling : Screen against panels of human kinases, GPCRs, and ion channels to identify non-specific interactions .

Advanced Research Questions

Q. How can researchers address discrepancies in reported EC50 values for this compound across different HCV genotypes?

Discrepancies may arise from variations in replicon systems, cell lines, or assay conditions. To resolve:

- Standardize protocols : Use identical cell lines (e.g., Huh-7.5 for genotype 2a) and viral constructs across studies.

- Cross-validate data : Compare results with orthogonal methods (e.g., immunofluorescence for NS5A aggregation) .

- Meta-analysis : Pool data from multiple studies, adjusting for variables like passage number and serum concentration .

Q. What strategies are effective in overcoming this compound’s low barrier to resistance, particularly against the Y93H NS5A variant?

- Combination therapy : Pair this compound with DAAs targeting other viral proteins (e.g., NS5B polymerase inhibitor TMC647055 or protease inhibitor simeprevir) to reduce resistance emergence .

- Structure-activity relationship (SAR) studies : Modify the "imidazole-phenyl-thienothiophene-benzimidazole" scaffold to enhance binding to resistance-associated variants (RAVs) .

- Resistance profiling : Use site-directed mutagenesis to introduce Y93H into replicons and assess shifts in EC50 .

Q. How should conflicting in vitro and clinical data on this compound’s pan-genotypic efficacy be interpreted?

While in vitro studies show broad activity (genotypes 1–5), clinical Phase II trials were discontinued due to suboptimal efficacy. To reconcile:

- Pharmacokinetic analysis : Compare drug exposure (AUC, Cmax) in vitro vs. human trials to identify bioavailability limitations.

- Host factors : Evaluate differences in NS5A protein dynamics between cell lines and human hepatocytes .

- Clinical trial design : Review dosing regimens and patient stratification (e.g., genotype prevalence, baseline RAVs) in discontinued studies .

Q. What experimental designs are optimal for studying this compound in combination therapies?

- Synergy assays : Use the Chou-Talalay method to calculate combination indices (CI) for this compound + other DAAs.

- Resistance prevention : Co-administer drugs with non-overlapping resistance profiles (e.g., NS5A + NS5B inhibitors) .

- In vivo models : Test combinations in humanized-liver mice or HCV-infected chimpanzees to mimic clinical pharmacokinetics .

Methodological Considerations

Q. How can researchers ensure reproducibility when replicating this compound’s in vitro findings?

- Detailed protocols : Publish full experimental conditions (e.g., cell passage number, serum batch, incubation time).

- Data transparency : Share raw datasets (e.g., viral RNA counts, dose-response curves) in supplementary materials .

- Independent validation : Collaborate with external labs to repeat key experiments .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?

Q. How should researchers handle this compound’s limited clinical data while proposing new studies?

- Gap analysis : Systematically review preclinical data to identify understudied genotypes (e.g., genotype 6) or resistance mechanisms.

- Ethical justification : Address risks/benefits of reviving discontinued compounds in new trials (e.g., combination with newer DAAs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。